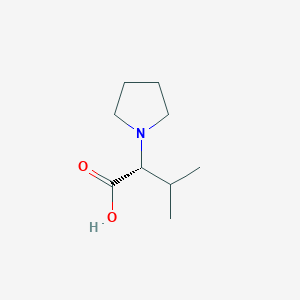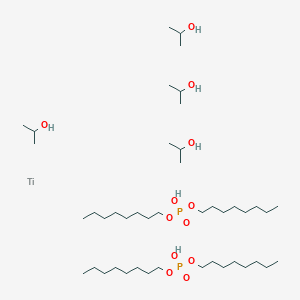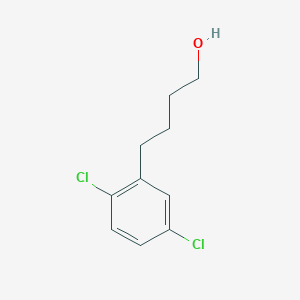
Dmt-2'O-tbdms-RA(tac) amidite 0.5G AB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its high purity and stability, making it suitable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’O-tbdms-RA(tac) amidite involves multiple steps, including the protection of functional groups and the coupling of nucleosides. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole.
Protection of the 5’-hydroxyl group: This involves the use of 4,4’-dimethoxytrityl (DMT) chloride.
Acetylation of the amino group: This step uses 4-(1,1-dimethylethyl)phenoxyacetic acid.
Industrial Production Methods
Industrial production of Dmt-2’O-tbdms-RA(tac) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of reagents are mixed in reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.
Analyse Des Réactions Chimiques
Types of Reactions
Dmt-2’O-tbdms-RA(tac) amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in the presence of water.
Deprotection: The protecting groups (TBDMS and DMT) are removed using specific reagents such as tetrabutylammonium fluoride (TBAF) and trichloroacetic acid (TCA), respectively
Common Reagents and Conditions
Oxidation: Iodine and water.
Deprotection: Tetrabutylammonium fluoride (TBAF) for TBDMS and trichloroacetic acid (TCA) for DMT
Major Products Formed
The major products formed from these reactions include the fully deprotected RNA oligonucleotides, which are essential for various biological and chemical applications .
Applications De Recherche Scientifique
Dmt-2’O-tbdms-RA(tac) amidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of RNA sequences for studying chemical reactions and interactions.
Biology: Essential for the synthesis of RNA molecules used in gene expression studies and RNA interference (RNAi) techniques.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Mécanisme D'action
The mechanism of action of Dmt-2’O-tbdms-RA(tac) amidite involves its role as a building block in RNA synthesis. The compound facilitates the addition of nucleotides to a growing RNA chain through a series of coupling and deprotection steps. The molecular targets include the RNA polymerase enzymes and the RNA template itself .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dmt-2’O-tbdms-rU amidite
- Dmt-2’O-tbdms-rC(tac) amidite
- Dmt-2’O-tbdms-rG(tac) amidite
Uniqueness
Dmt-2’O-tbdms-RA(tac) amidite is unique due to its specific protective groups (TBDMS and DMT) and its high purity, which ensures efficient and accurate RNA synthesis. Compared to similar compounds, it offers better stability and compatibility with various synthesis protocols .
Propriétés
Formule moléculaire |
C58H76N7O9PSi |
|---|---|
Poids moléculaire |
1074.3 g/mol |
Nom IUPAC |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66) |
Clé InChI |
FWMHZIXOXNRHDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
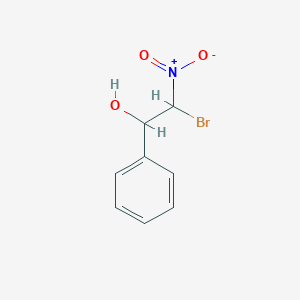
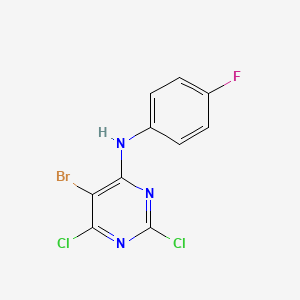
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
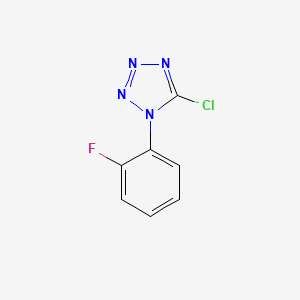
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
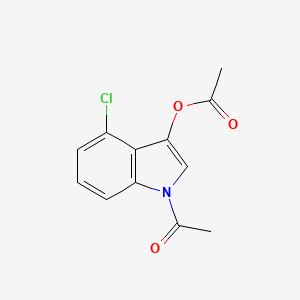
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
